molecular formula C13H9BrClNO B3834786 Benzamide, 3-bromo-N-(3-chlorophenyl)-

Benzamide, 3-bromo-N-(3-chlorophenyl)-

Cat. No.: B3834786
M. Wt: 310.57 g/mol
InChI Key: NJSBTVPSISSHNU-UHFFFAOYSA-N
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Description

Chemical Structure & Properties The compound Benzamide, 3-bromo-N-(3-chlorophenyl)- (IUPAC name: N-(3-chlorophenyl)-3-bromobenzamide) has the molecular formula C₁₃H₉BrClNO and a molecular weight of 310.574 g/mol . Its structure consists of a benzamide backbone with a bromine atom at the 3-position of the benzene ring and a 3-chlorophenyl group attached to the amide nitrogen (Fig. 1).

Properties

IUPAC Name

3-bromo-N-(3-chlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSBTVPSISSHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-bromo-N-(3-chlorophenyl)- typically involves the reaction of 3-bromobenzoyl chloride with 3-chloroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 3-bromo-N-(3-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, Benzamide, 3-bromo-N-(3-chlorophenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It is studied for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development .

Industry: In the industrial sector, Benzamide, 3-bromo-N-(3-chlorophenyl)- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Benzamide, 3-bromo-N-(3-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Substitution Patterns and Molecular Features

The table below compares 3-bromo-N-(3-chlorophenyl)benzamide with structurally related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Relevance Reference
3-bromo-N-(3-chlorophenyl)benzamide C₁₃H₉BrClNO 310.574 3-Br, N-(3-Cl-C₆H₄) Potential SCP inhibitor
N-(3-chlorophenyl)-3-trifluoromethylbenzamide C₁₄H₉ClF₃NO 299.676 3-CF₃, N-(3-Cl-C₆H₄) Electron-withdrawing CF₃ enhances polarity
N-(3-chlorophenyl)-3-methylbenzamide C₁₄H₁₂ClNO 245.705 3-CH₃, N-(3-Cl-C₆H₄) Electron-donating CH₃ alters reactivity
3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide C₁₄H₉ClF₃NO 299.676 3-Cl, N-(2-CF₃-C₆H₄) Meta-Cl vs. ortho-CF₃ affects steric interactions
4-bromo-N-(3,5-dimethoxyphenyl)benzamide C₁₅H₁₃BrNO₃ 350.18 4-Br, N-(3,5-(OCH₃)₂-C₆H₃) Methoxy groups improve solubility

Electronic and Steric Effects

  • Halogen vs. Trifluoromethyl Substitution: The 3-bromo and 3-chlorophenyl groups in the parent compound introduce steric bulk and moderate electron-withdrawing effects. In contrast, the 3-trifluoromethyl analog (C₁₄H₉ClF₃NO) exhibits stronger electron withdrawal due to the -CF₃ group, which may enhance metabolic stability but reduce solubility .
  • Positional Isomerism: The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C₁₅H₁₃BrNO₃) demonstrates how para-substitution and methoxy groups alter electronic distribution and solubility compared to the meta-substituted parent compound .

Q & A

Q. What are the established synthetic routes for 3-bromo-N-(3-chlorophenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of benzamide followed by coupling with 3-chloroaniline. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) with FeCl₃ or AlCl₃ as a catalyst in anhydrous DCM at 0–25°C .
  • Amide Coupling : Employ carbodiimide-based reagents (e.g., EDCI/HOBt) to activate the carboxyl group for nucleophilic attack by 3-chloroaniline. Solvents like DMF or THF yield optimal results at 60–80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at position 3, chlorophenyl at N). Coupling constants resolve aromatic proton splitting .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL) determines bond lengths, angles, and intermolecular interactions (e.g., C–H···O, π-π stacking) .
  • Hirshfeld Surface Analysis : Quantifies close contacts (e.g., Br···H, Cl···H) and packing efficiency .

Q. How does the crystal structure of 3-bromo-N-(3-chlorophenyl)benzamide influence its physicochemical properties?

Methodological Answer: The compound crystallizes in a monoclinic system (space group P2₁/c), with torsional angles between aromatic rings affecting planarity. Non-covalent interactions (e.g., halogen bonding from Br/Cl) stabilize the lattice, increasing melting points (observed range: 160–165°C) .

Q. What are the primary challenges in achieving high yields during synthesis?

Methodological Answer:

  • Competitive Side Reactions : Bromine may migrate to the chlorophenyl group under acidic conditions. Use low-temperature bromination (0°C) to suppress this .
  • Coupling Efficiency : Steric hindrance from substituents reduces amide bond formation. Pre-activation of the carboxylic acid with HOBt improves coupling yields (>70%) .

Q. How can researchers validate the purity and stability of this compound?

Methodological Answer:

  • HPLC-MS : Monitor purity (>98%) and detect degradation products (e.g., dehalogenation under light) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C) .

Advanced Research Questions

Q. How can structural contradictions arising from substituent positioning be resolved?

Methodological Answer: Discrepancies in electronic effects (e.g., Br vs. Cl electronegativity) can alter NMR shifts or crystallographic parameters. Use comparative DFT calculations (e.g., B3LYP/6-31G*) to model substituent contributions and validate experimental data .

Q. What strategies address enantiomer resolution in crystallographic studies?

Methodological Answer: For chiral analogs, employ Flack’s x parameter (superior to Rogers’ η) to distinguish enantiomers in near-centrosymmetric structures. Implement twin refinement in SHELXL to handle twinning .

Q. How can computational methods predict biological activity or binding modes?

Methodological Answer:

  • Virtual Screening : Dock the compound into target pockets (e.g., using AutoDock Vina) with Lipinski’s Rule of Five filters. Prioritize hits with ΔG < -8 kcal/mol .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., M. tuberculosis TRPS α-subunit) to analyze RMSD (<2 Å) and binding stability over 100 ns trajectories .

Q. What experimental designs optimize structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Replace Br/Cl with F, NO₂, or methyl groups to probe electronic/steric effects .
  • Biological Assays : Test analogs against bacterial/viral targets (e.g., MIC assays for M. tuberculosis) to correlate substituents with inhibitory potency .

Q. How do polymorphic forms impact stability and application potential?

Methodological Answer: Screen solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate polymorphs. Use Mercury CSD’s packing similarity tool to compare lattice energies and predict dominant forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzamide, 3-bromo-N-(3-chlorophenyl)-
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Benzamide, 3-bromo-N-(3-chlorophenyl)-

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